1,2,3-Trimethylbenzene

Description

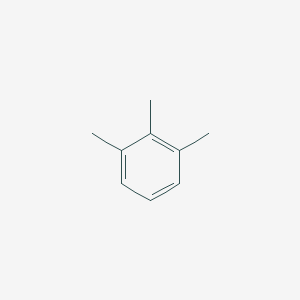

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-7-5-4-6-8(2)9(7)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGHSUNMUKGBRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047769 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colorless liquid with a distinctive, aromatic odor. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

329-349 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

44 to 53 °C (closed cup), 112-122 °F | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Density |

0.86-0.89 | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

varies | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

526-73-8, 25551-13-7 | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-73-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hemimellitene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65599 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hemimellitene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5167 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2,3-Trimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRIMETHYLBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZK4R7UPH6R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMETHYLBENZENES | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6830 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-77 - (-)14 °F | |

| Record name | TRIMETHYLBENZENE, MIXED ISOMERS | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/326 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3-Trimethylbenzene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1][2] It is one of the three isomers of trimethylbenzene and is characterized by a benzene ring substituted with three methyl groups at adjacent positions.[1] This compound is a colorless liquid with a distinctive aromatic odor and is a component of coal tar and petroleum.[1][3] Industrially, it is isolated from the C₉ aromatic hydrocarbon fraction of petroleum distillates or synthesized through the methylation of toluene and xylenes.[1][3] 1,2,3-Trimethylbenzene serves as an intermediate in the synthesis of various chemicals, including dyes and resins.[2] This technical guide provides a comprehensive overview of its chemical properties, structure, and relevant experimental protocols.

Chemical Structure

The structure of 1,2,3-trimethylbenzene consists of a planar benzene ring with three methyl groups attached to the first, second, and third carbon atoms. The presence of these electron-donating methyl groups increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution reactions compared to benzene.

Caption: Molecular Structure of 1,2,3-Trimethylbenzene.

Physicochemical Properties

A summary of the key physicochemical properties of 1,2,3-trimethylbenzene is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1] |

| Molecular Weight | 120.19 g/mol | [1] |

| CAS Number | 526-73-8 | [4] |

| Appearance | Colorless liquid | [4] |

| Odor | Distinctive, aromatic | [4] |

| Boiling Point | 176.1 °C | [1] |

| Melting Point | -25.4 °C | [4] |

| Density | 0.894 g/cm³ at 20 °C | [1] |

| Solubility in water | 75.2 mg/L at 25 °C | [1] |

| logP (Octanol/Water Partition Coefficient) | 3.66 | [1] |

| Vapor Pressure | 1 mmHg at 16.7 °C | [3] |

| Flash Point | 44 - 53 °C (closed cup) | [4] |

| Refractive Index | 1.513 at 20 °C | [1] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of 1,2,3-trimethylbenzene.

| Spectroscopic Data | Key Features |

| ¹H NMR | Signals corresponding to aromatic and methyl protons. |

| ¹³C NMR | Signals for aromatic carbons (substituted and unsubstituted) and methyl carbons. |

| IR Spectrum | Characteristic peaks for aromatic C-H stretching, C=C stretching in the aromatic ring, and C-H bending of the methyl groups. |

| Mass Spectrum | Molecular ion peak (M⁺) at m/z = 120, and characteristic fragmentation patterns. |

Experimental Protocols

Synthesis

Industrially, 1,2,3-trimethylbenzene is primarily obtained from the C₉ aromatic fraction of reformed petroleum.[3] Laboratory synthesis can be achieved through the methylation of toluene or xylene. A general procedure is outlined below.

Methylation of o-Xylene (Illustrative Protocol)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) as the catalyst and o-xylene as the substrate in a suitable inert solvent (e.g., carbon disulfide).

-

Addition of Methylating Agent: A methylating agent, such as methyl chloride or dimethyl sulfate, is added dropwise to the stirred reaction mixture at a controlled temperature.

-

Reaction: The reaction mixture is stirred at room temperature or gentle heating for several hours to allow for the methylation to proceed. The progress of the reaction can be monitored by Gas Chromatography (GC).

-

Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with water, a dilute solution of sodium bicarbonate, and finally with brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by fractional distillation to isolate 1,2,3-trimethylbenzene from other isomers and unreacted starting materials.

Caption: Generalized workflow for the synthesis of 1,2,3-trimethylbenzene.

Purification

Purification of commercially available or synthesized 1,2,3-trimethylbenzene can be performed to remove impurities.

General Purification Protocol

-

Acid Wash: The impure 1,2,3-trimethylbenzene is washed with concentrated sulfuric acid in a separatory funnel to remove olefinic and other reactive impurities. The acid layer is discarded. This step is repeated until the acid layer remains colorless.

-

Water Wash: The organic layer is then washed with water to remove residual acid.

-

Base Wash: A subsequent wash with a dilute solution of sodium hydroxide or sodium carbonate is performed to neutralize any remaining acidic components.

-

Final Water Wash: The organic layer is washed again with water until the washings are neutral.

-

Drying: The purified 1,2,3-trimethylbenzene is dried over a suitable drying agent like anhydrous calcium chloride or magnesium sulfate.

-

Distillation: For high purity, a final fractional distillation is recommended.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of 1,2,3-trimethylbenzene.

Illustrative GC-MS Protocol

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms), is commonly used for separating aromatic isomers.[5]

-

Carrier Gas: Helium at a constant flow rate.[5]

-

Injection: A small volume of the sample, dissolved in a suitable solvent (e.g., dichloromethane), is injected in splitless mode.[5]

-

Oven Temperature Program: An initial oven temperature is held for a few minutes, then ramped up to a final temperature to ensure the separation of all components.[5] A typical program might start at 50°C and ramp to 300°C.[5]

-

Mass Spectrometer: Operated in electron ionization (EI) mode. Data is acquired in full scan mode to identify the compounds based on their mass spectra and retention times.

Chemical Reactivity

The methyl groups on the benzene ring are electron-donating, which activates the ring towards electrophilic aromatic substitution. The substitution pattern is directed by the existing methyl groups.

Electrophilic Aromatic Substitution

1,2,3-Trimethylbenzene readily undergoes electrophilic substitution reactions such as nitration, halogenation, and sulfonation.[1] The incoming electrophile will preferentially substitute at the positions ortho and para to the activating methyl groups, considering steric hindrance.

Caption: Electrophilic aromatic substitution mechanism.

Conclusion

1,2,3-Trimethylbenzene is a significant aromatic hydrocarbon with well-defined chemical and physical properties. Its reactivity, particularly in electrophilic aromatic substitution, makes it a useful intermediate in chemical synthesis. The experimental protocols outlined in this guide provide a foundation for its synthesis, purification, and analysis in a laboratory setting. A thorough understanding of its properties and behavior is essential for its safe and effective use in research and development.

References

- 1. Buy 1,2,3-Trimethylbenzene | 526-73-8 [smolecule.com]

- 2. nbinno.com [nbinno.com]

- 3. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 4. 1,2,3-Trimethylbenzene | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 1,2,3-Trimethylbenzene Liquid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1,2,3-trimethylbenzene in its liquid state. The information is presented in a clear and concise format, with quantitative data summarized in structured tables for easy reference and comparison. Furthermore, this guide details the standardized experimental protocols for the determination of these properties, ensuring reproducibility and accuracy in laboratory settings.

Introduction

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon with the chemical formula C₉H₁₂. It is a colorless, flammable liquid with a distinctive aromatic odor. As a component of crude oil and a precursor in various chemical syntheses, a thorough understanding of its physical properties is crucial for handling, process design, and safety in research and industrial applications, including the pharmaceutical sector.

Quantitative Physical Properties

The following tables summarize the key physical properties of 1,2,3-trimethylbenzene liquid. Data is compiled from various reputable sources, and citations are provided for each value.

Table 1: General and Thermal Properties

| Property | Value | Temperature (°C) | Pressure (kPa) | Citations |

| Molecular Weight | 120.19 g/mol | - | - | [1] |

| Boiling Point | 176.1 °C | - | 101.325 | [1] |

| Melting Point | -25.4 °C | - | 101.325 | [1] |

| Flash Point | 44 - 53 °C (closed cup) | - | - | [1] |

| Autoignition Temperature | 470 °C | - | - | [1] |

| Heat of Vaporization | 49.05 kJ/mol | 20 | - | [1] |

| Explosive Limits | 0.8% - 6.6% by volume in air | - | - |

Table 2: Density and Refractive Index

| Property | Value | Temperature (°C) | Citations |

| Density | 0.8944 g/cm³ | 20 | [1] |

| Density | 0.890 g/mL | 25 | |

| Refractive Index (n_D) | 1.5139 | 20 | [1] |

Table 3: Vapor Pressure

| Vapor Pressure | Temperature (°C) | Citations |

| 1 mmHg | 16.7 | |

| 3.4 mmHg | 37.7 | |

| 0.18 kPa | 20 |

Table 4: Solubility

| Solvent | Solubility | Temperature (°C) | Citations |

| Water | 75.2 mg/L | 25 | [1] |

| Ethanol | Miscible | - | [1] |

| Ether | Miscible | - | [1] |

| Acetone | Miscible | - | [1] |

| Benzene | Miscible | - | [1] |

| Carbon Tetrachloride | Miscible | - | [1] |

| Petroleum Ether | Miscible | - | [1] |

Experimental Protocols

The determination of the physical properties of 1,2,3-trimethylbenzene is governed by standardized test methods, primarily those established by ASTM International. These protocols ensure consistency and comparability of data across different laboratories.

Determination of Density

The density of 1,2,3-trimethylbenzene can be accurately measured using a Bingham pycnometer as described in ASTM D1217 .[2][3][4] This method is suitable for pure hydrocarbons and petroleum distillates.[2][3]

-

Apparatus: A Bingham-type pycnometer, a constant-temperature bath, and a balance with a sensitivity of ±0.1 mg.

-

Procedure:

-

Thoroughly clean and dry the pycnometer and weigh it to the nearest 0.1 mg.

-

Fill the pycnometer with freshly boiled distilled water and equilibrate it in a constant-temperature bath (e.g., 20 °C or 25 °C).

-

After thermal equilibrium is reached, adjust the water volume to the fiducial mark and reweigh the pycnometer.

-

Repeat the process using the 1,2,3-trimethylbenzene sample.

-

The density is calculated from the mass of the sample and the calibrated volume of the pycnometer.

-

For general liquid industrial chemicals, ASTM D891 provides procedures using either a hydrometer or a pycnometer.[5][6][7][8][9] ASTM D3505 also details a method for pure liquid chemicals.[10][11][12][13][14]

Determination of Boiling Point (Distillation Range)

The distillation range of volatile organic liquids like 1,2,3-trimethylbenzene is determined according to ASTM D1078 .[15][16][17][18][19] This method covers liquids boiling between 30 and 350 °C.[15][19]

-

Apparatus: Distillation flask, condenser, graduated cylinder for receiving the distillate, and a calibrated thermometer.

-

Procedure:

-

A 100 mL sample is placed in the distillation flask.

-

The sample is heated, and the vapor is passed through the condenser.

-

The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point.

-

The temperature is recorded as the volume of the distillate increases.

-

The final boiling point is the maximum temperature observed during the distillation.

-

Determination of Melting Point (Freezing Point)

The freezing point of high-purity hydrocarbons such as 1,2,3-trimethylbenzene can be precisely measured using the procedure outlined in ASTM D1015 .[20][21][22][23][24]

-

Apparatus: A freezing-point apparatus consisting of a freezing tube, a metal sheath, a cooling bath, a stirrer, and a high-precision thermometer.

-

Procedure:

-

The liquid sample is cooled in the freezing tube while being continuously stirred.

-

The temperature is recorded at regular intervals.

-

A time-temperature cooling curve is plotted.

-

The freezing point is determined from the plateau in the cooling curve, which indicates the phase transition from liquid to solid.

-

Determination of Refractive Index

The refractive index of hydrocarbon liquids is determined using a refractometer following the procedure in ASTM D1218 .[25][26][27][28][29] This method is applicable to transparent and light-colored hydrocarbons.[27][28]

-

Apparatus: A calibrated refractometer (e.g., an Abbe refractometer) with a circulating constant-temperature bath.

-

Procedure:

-

The prisms of the refractometer are cleaned and a few drops of the 1,2,3-trimethylbenzene sample are applied.

-

The sample is allowed to come to thermal equilibrium at a specified temperature (typically 20 °C).

-

The refractive index is read from the instrument's scale.

-

A temperature correction may be applied if the measurement is not performed at the standard temperature.

-

Determination of Kinematic Viscosity

The kinematic viscosity of transparent and opaque liquids, including 1,2,3-trimethylbenzene, is measured as described in ASTM D445 .[30][31][32][33][34]

-

Apparatus: A calibrated glass capillary viscometer (e.g., an Ostwald viscometer), a constant-temperature bath, and a timer.

-

Procedure:

-

The viscometer is filled with the liquid sample.

-

The viscometer is placed in a constant-temperature bath until the sample reaches the desired temperature.

-

The time taken for the liquid to flow between two marked points on the viscometer under the influence of gravity is measured.

-

The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

-

Logical Workflow for Identification

The following diagram illustrates a logical workflow for the identification of an unknown liquid sample as 1,2,3-trimethylbenzene based on the sequential measurement of its physical properties.

Caption: Workflow for identifying 1,2,3-trimethylbenzene.

References

- 1. 1,2,3-Trimethylbenzene | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. petrolube.com [petrolube.com]

- 5. ASTM D891 - Specific Gravity, Apparent, of Liquid Industrial Chemicals [appliedtesting.com]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. petrolube.com [petrolube.com]

- 8. store.astm.org [store.astm.org]

- 9. Buy ASTM D891-25 in PDF & Print | Nimonik Standards [standards.nimonik.com]

- 10. store.astm.org [store.astm.org]

- 11. standards.iteh.ai [standards.iteh.ai]

- 12. store.astm.org [store.astm.org]

- 13. Standard - Standard Test Method for Density or Relative Density of Pure Liquid Chemicals ASTM D3505 - Swedish Institute for Standards, SIS [sis.se]

- 14. scribd.com [scribd.com]

- 15. store.astm.org [store.astm.org]

- 16. standards.iteh.ai [standards.iteh.ai]

- 17. petrolube.com [petrolube.com]

- 18. Federal & State Regulations | ASTM D1078 Standard test method for distillation range of volatile organic liquids | J. J. Keller® Compliance Network [jjkellercompliancenetwork.com]

- 19. store.astm.org [store.astm.org]

- 20. store.astm.org [store.astm.org]

- 21. standards.iteh.ai [standards.iteh.ai]

- 22. standards.globalspec.com [standards.globalspec.com]

- 23. standards.iteh.ai [standards.iteh.ai]

- 24. scribd.com [scribd.com]

- 25. matestlabs.com [matestlabs.com]

- 26. scribd.com [scribd.com]

- 27. standards.iteh.ai [standards.iteh.ai]

- 28. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 29. petrolube.com [petrolube.com]

- 30. store.astm.org [store.astm.org]

- 31. nazhco.com [nazhco.com]

- 32. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 33. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids - AG - Australian Business Licence and Information Service [ablis.business.gov.au]

- 34. store.astm.org [store.astm.org]

An In-depth Technical Guide to 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trimethylbenzene, also known as hemimellitene. It covers its fundamental chemical identity, physical and chemical properties, synthesis and analysis protocols, and toxicological profile, with a focus on information relevant to a scientific audience.

Chemical Identity and Properties

1,2,3-Trimethylbenzene is an aromatic hydrocarbon with the chemical formula C₉H₁₂.[1] It is one of three isomers of trimethylbenzene, the others being 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).[1]

-

IUPAC Name: 1,2,3-Trimethylbenzene[2]

-

CAS Number: 526-73-8[2]

-

Synonyms: Hemimellitene, Hemellitol, Hemimellitol[3]

The physical and chemical properties of 1,2,3-trimethylbenzene are summarized in the tables below.

Table 1: Physical Properties of 1,2,3-Trimethylbenzene

| Property | Value | Reference |

| Molecular Weight | 120.19 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Odor | Distinctive, aromatic | [3] |

| Melting Point | -25.4 °C | [4] |

| Boiling Point | 176.1 °C | [2] |

| Density | 0.894 g/mL at 20 °C | [5] |

| Solubility in Water | 57 mg/L at 25 °C | [3] |

| Solubility in Organic Solvents | Miscible with ethanol, ether, acetone, benzene | [1] |

| Vapor Pressure | 0.18 kPa at 20 °C | [5] |

| Refractive Index | 1.5139 at 20 °C | [4] |

Table 2: Safety and Toxicological Data for 1,2,3-Trimethylbenzene

| Parameter | Value | Reference |

| Flash Point | 44 °C (closed cup) | [2] |

| Autoignition Temperature | 470 °C | [5] |

| Explosive Limits in Air | 0.8-6.6 % by volume | [5] |

| Oral LD50 (rat) | 5000 mg/kg | [4] |

| RD50 (mouse, inhalation) | 541 ppm | [6] |

| EC50 (rat, rotarod performance) | 768 ppm | [6] |

| EC50 (rat, pain sensitivity) | 848 ppm | [6] |

Table 3: Spectroscopic Data for 1,2,3-Trimethylbenzene

| Technique | Key Data Points | Reference |

| ¹H NMR (90 MHz, CDCl₃) | δ 2.16 (s, 6H, 2x CH₃), 2.27 (s, 3H, CH₃), 6.98 (m, 3H, Ar-H) | [2] |

| ¹³C NMR | Data not explicitly found in snippets, but would show characteristic aromatic and methyl carbon signals. | |

| Mass Spectrometry (EI) | Major fragments at m/z 105, 120 | [2] |

| Infrared Spectroscopy | Characteristic C-H stretching (aromatic and aliphatic), and aromatic ring vibrations. | [7] |

Experimental Protocols

Synthesis of 1,2,3-Trimethylbenzene

A documented method for the synthesis of 1,2,3-trimethylbenzene involves a four-step process starting from the condensation of 1,3-pentadiene with crotonaldehyde.[8] The overall yield for this synthesis is reported to be 24%.[8]

Step 1: Diels-Alder Reaction

-

Reaction: 1,3-Pentadiene and crotonaldehyde undergo a Diels-Alder reaction to form a mixture of dimethylcyclohexenecarboxaldehydes.

-

Procedure:

-

In a suitable reaction vessel, combine equimolar amounts of 1,3-pentadiene and crotonaldehyde.

-

The reaction can be performed neat or in a non-polar solvent.

-

Heat the mixture under reflux for several hours.

-

Monitor the reaction progress using Gas Chromatography (GC).

-

Upon completion, remove the solvent (if any) under reduced pressure. The crude product is a mixture of isomeric aldehydes.

-

Step 2: Hydrogenation

-

Reaction: The mixture of dimethylcyclohexenecarboxaldehydes is hydrogenated to the corresponding dimethylcyclohexylcarbinols.

-

Procedure:

-

Dissolve the crude aldehyde mixture in a suitable solvent such as ethanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.

-

Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Filter off the catalyst and remove the solvent under reduced pressure to yield the crude carbinol mixture.

-

Step 3: Dehydration

-

Reaction: The dimethylcyclohexylcarbinols are dehydrated to form a mixture of trimethylcyclohexenes.

-

Procedure:

-

Heat the crude carbinol mixture with a dehydrating agent such as iodine, sulfuric acid, or phosphoric acid.

-

The resulting trimethylcyclohexenes can be distilled directly from the reaction mixture.

-

Wash the distillate with a dilute sodium bicarbonate solution and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Step 4: Dehydrogenation

-

Reaction: The trimethylcyclohexenes are dehydrogenated to yield 1,2,3-trimethylbenzene.

-

Procedure:

-

Pass the vapor of the trimethylcyclohexene mixture over a dehydrogenation catalyst (e.g., platinum or palladium on a support) at elevated temperatures (typically 300-400 °C).

-

Alternatively, heat the cyclohexenes with a chemical dehydrogenating agent like sulfur or selenium.

-

The crude 1,2,3-trimethylbenzene is collected and purified by fractional distillation.

-

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of 1,2,3-trimethylbenzene in various matrices is commonly performed using GC-MS. The following is a general protocol based on ASTM D5769 for the analysis of aromatic compounds in gasoline.[9]

-

Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

-

Column: A capillary column suitable for aromatic hydrocarbon separation (e.g., HP-RFG, 20 m x 0.10 mm, 0.40 µm).[9]

-

Carrier Gas: Helium.

-

Sample Preparation:

-

Prepare calibration standards of 1,2,3-trimethylbenzene in a suitable solvent (e.g., methanol or methylene chloride).

-

For unknown samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the aromatic fraction.

-

Add an internal standard (e.g., deuterated benzene or toluene) to both standards and samples for quantification.

-

-

GC Conditions:

-

Inlet Temperature: 250 °C

-

Injection Volume: 0.1 - 1 µL

-

Split Ratio: Adjust as necessary for the concentration range.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to elute all compounds of interest.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 35-200.

-

Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.

-

-

Data Analysis:

-

Identify 1,2,3-trimethylbenzene by its retention time and mass spectrum (characteristic ions at m/z 120 and 105).

-

Quantify the concentration using the internal standard method based on the calibration curve.

-

Biological Activity and Toxicology

The primary health concern associated with exposure to 1,2,3-trimethylbenzene is neurotoxicity.[10] Symptoms of acute exposure can include headache, dizziness, drowsiness, and incoordination.[3] It is also an irritant to the eyes, skin, and respiratory system.[3][5]

While the precise molecular mechanisms of 1,2,3-trimethylbenzene neurotoxicity are not fully elucidated, research on related aromatic hydrocarbons like benzene suggests potential involvement in several biological pathways. A study on benzene-induced neurotoxicity identified alterations in proteins involved in cholesterol metabolism, complement and coagulation cascades, and the PPAR signaling pathway.[11][12] These pathways could be relevant areas of investigation for understanding the neurotoxic effects of 1,2,3-trimethylbenzene.

Visualizations

The following diagrams illustrate key workflows and conceptual pathways related to 1,2,3-trimethylbenzene.

Caption: Workflow for the four-step synthesis of 1,2,3-Trimethylbenzene.

Caption: Conceptual pathway of 1,2,3-Trimethylbenzene-induced neurotoxicity.

Caption: General workflow for the GC-MS analysis of 1,2,3-Trimethylbenzene.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. 1,2,3-Trimethylbenzene | C9H12 | CID 10686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CDC - NIOSH Pocket Guide to Chemical Hazards - 1,2,3-Trimethylbenzene [cdc.gov]

- 4. chembk.com [chembk.com]

- 5. ICSC 1362 - 1,2,3-TRIMETHYLBENZENE [inchem.org]

- 6. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Benzene, 1,2,3-trimethyl- [webbook.nist.gov]

- 8. ntrs.nasa.gov [ntrs.nasa.gov]

- 9. agilent.com [agilent.com]

- 10. TRIMETHYLBENZENES (1,3,5, 1,2,4, AND 1,2,3-TMB) - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Study on the underlying molecular mechanism of benzene-induced nervous system damage in mice based on tandem mass tag (TMT) proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Study on the underlying molecular mechanism of benzene-induced nervous system damage in mice based on tandem mass tag (TMT) proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Industrial Production of 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and industrial production of 1,2,3-trimethylbenzene, also known as hemimellitene. It details the principal synthetic methodologies, including Friedel-Crafts alkylation, isomerization of trimethylbenzene isomers, and a multi-step synthesis route. The guide also elaborates on the primary industrial production method, which involves the isolation of 1,2,3-trimethylbenzene from the C9 aromatic fraction of petroleum reformate. Key experimental protocols, quantitative data on reaction conditions and yields, and process workflows are presented to serve as a valuable resource for researchers and professionals in chemistry and drug development.

Introduction

1,2,3-Trimethylbenzene (hemimellitene) is an aromatic hydrocarbon with the chemical formula C₆H₃(CH₃)₃. It is one of the three isomers of trimethylbenzene and is a colorless liquid at room temperature.[1] While it occurs naturally in coal tar and petroleum, its isolation and synthesis are of significant interest due to its applications as a specialty solvent, a component in fuels, and a precursor for the synthesis of fine chemicals and active pharmaceutical ingredients. This guide provides a detailed exploration of the laboratory synthesis and industrial-scale production of this important chemical compound.

Synthetic Methodologies

Several synthetic routes have been developed for the laboratory-scale preparation of 1,2,3-trimethylbenzene. These methods offer varying degrees of selectivity, yield, and scalability.

Friedel-Crafts Alkylation of Xylenes

The Friedel-Crafts alkylation of an appropriate xylene isomer, typically o-xylene, with a methylating agent is a common laboratory method for the synthesis of 1,2,3-trimethylbenzene. The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃).

Reaction:

C₆H₄(CH₃)₂ + CH₃Cl --(AlCl₃)--> C₆H₃(CH₃)₃ + HCl

Experimental Protocol: Friedel-Crafts Methylation of o-Xylene

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to a trap (e.g., a bubbler with mineral oil or an aqueous sodium hydroxide solution), and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Charging: Anhydrous aluminum chloride is weighed and quickly transferred to the reaction flask. Anhydrous o-xylene is then added to the flask.

-

Methylation: Methyl chloride gas is bubbled through the stirred suspension, or liquid methyl chloride is added dropwise via the dropping funnel while maintaining the reaction temperature. The reaction is typically exothermic and may require cooling in an ice bath to control the temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the conversion of o-xylene and the formation of 1,2,3-trimethylbenzene and other isomers.

-

Work-up: Upon completion, the reaction mixture is cautiously poured onto crushed ice to decompose the aluminum chloride complex. The organic layer is separated, washed with dilute hydrochloric acid, followed by water, a sodium bicarbonate solution, and finally brine.

-

Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate) and then purified by fractional distillation to isolate 1,2,3-trimethylbenzene from unreacted starting materials and other isomeric byproducts.

Quantitative Data for Friedel-Crafts Alkylation:

| Parameter | Value/Condition | Reference |

| Starting Material | o-Xylene | General Knowledge |

| Methylating Agent | Methyl chloride | General Knowledge |

| Catalyst | Aluminum chloride (AlCl₃) | [2][3] |

| Reaction Temperature | 0-25 °C | [4] |

| Reaction Time | Varies (monitor by GC) | - |

| Typical Yield | Moderate to good, but often results in a mixture of isomers | [4] |

Isomerization of Trimethylbenzenes

1,2,3-Trimethylbenzene can be obtained by the isomerization of other more abundant trimethylbenzene isomers, such as 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene). This process is typically carried out at elevated temperatures over an acid catalyst, often a zeolite. The product is an equilibrium mixture of the isomers, from which 1,2,3-trimethylbenzene must be separated.

Reaction:

1,2,4-C₆H₃(CH₃)₃ ⇌ 1,2,3-C₆H₃(CH₃)₃ ⇌ 1,3,5-C₆H₃(CH₃)₃

Experimental Protocol: Isomerization of 1,2,4-Trimethylbenzene

-

Catalyst Preparation: A suitable zeolite catalyst (e.g., H-ZSM-5 or Beta zeolite) is activated by calcination at high temperatures.

-

Reactor Setup: A fixed-bed reactor is typically used, packed with the activated catalyst. The reactor is heated to the desired reaction temperature.

-

Reaction: A feed of 1,2,4-trimethylbenzene, often diluted with an inert gas, is passed through the heated catalyst bed.

-

Product Collection: The product stream exiting the reactor is cooled and condensed to collect the liquid mixture of trimethylbenzene isomers.

-

Analysis and Separation: The composition of the product mixture is analyzed by GC. The desired 1,2,3-trimethylbenzene is then separated from the other isomers, typically by fractional distillation or azeotropic distillation.

Quantitative Data for Trimethylbenzene Isomerization:

| Parameter | Value/Condition | Reference |

| Starting Material | 1,2,4-Trimethylbenzene (Pseudocumene) | [5] |

| Catalyst | Zeolites (e.g., Hβ, HMOR, HMCM-22) | [5] |

| Reaction Temperature | 310 °C | [5] |

| Pressure | 3.0 MPa | [5] |

| Product Distribution | Equilibrium mixture of trimethylbenzene isomers | [5] |

Four-Step Synthesis from 1,3-Pentadiene and Crotonaldehyde

A specific multi-step synthesis for producing a significant quantity of 1,2,3-trimethylbenzene has been reported by NASA. This route involves a Diels-Alder reaction followed by a series of transformations.

Overall Reaction Scheme:

-

Diels-Alder Reaction: 1,3-Pentadiene + Crotonaldehyde → Dimethylcyclohexenecarboxaldehyde

-

Hydrogenation: Dimethylcyclohexenecarboxaldehyde → Dimethylcyclohexylcarbinol

-

Dehydration: Dimethylcyclohexylcarbinol → Trimethylcyclohexene

-

Dehydrogenation: Trimethylcyclohexene → 1,2,3-Trimethylbenzene

Experimental Protocol Overview:

A detailed protocol can be found in the NASA Technical Note NACA-TN-1163. The key steps are summarized below.

-

Diels-Alder Condensation: 1,3-Pentadiene and crotonaldehyde are reacted at high temperature and pressure in an autoclave.

-

Hydrogenation: The resulting aldehyde is hydrogenated over a suitable catalyst (e.g., copper chromite) to the corresponding alcohol.

-

Dehydration: The alcohol is dehydrated using a dehydrating agent (e.g., anhydrous oxalic acid) to form the corresponding alkene.

-

Dehydrogenation: The trimethylcyclohexene is dehydrogenated over a catalyst (e.g., palladium on charcoal) at elevated temperature to yield 1,2,3-trimethylbenzene.

Quantitative Data for the Four-Step Synthesis:

| Parameter | Value/Condition | Reference |

| Starting Materials | 1,3-Pentadiene and Crotonaldehyde | NASA-TN-1163 |

| Overall Yield | 24% | NASA-TN-1163 |

Industrial Production

The primary method for the industrial production of 1,2,3-trimethylbenzene is its isolation from the C9 aromatic fraction (also known as heavy reformate) obtained from the catalytic reforming of naphtha in petroleum refineries.

Isolation from C9 Aromatic Fraction

The C9 aromatic fraction is a complex mixture of aromatic hydrocarbons with nine carbon atoms. The typical composition of this fraction can vary depending on the crude oil source and the reforming process conditions.

Typical Composition of C9 Aromatic Fraction:

| Component | Concentration Range (%) | Reference |

| 1,2,4-Trimethylbenzene (Pseudocumene) | 40 - 50 | [6] |

| 1,3,5-Trimethylbenzene (Mesitylene) | 10 - 20 | [6] |

| 1,2,3-Trimethylbenzene (Hemimellitene) | 5 - 10 | [6] |

| Ethyltoluenes (o-, m-, p-) | 15 - 25 | [6] |

| n-Propylbenzene | 3 - 7 | - |

| Cumene (Isopropylbenzene) | 1 - 5 | - |

Separation and Purification

Due to the close boiling points of the trimethylbenzene isomers, their separation by simple fractional distillation is challenging. Therefore, more advanced separation techniques are employed in industrial settings.

Boiling Points of Trimethylbenzene Isomers:

| Isomer | Boiling Point (°C) |

| 1,3,5-Trimethylbenzene (Mesitylene) | 164.7 |

| 1,2,4-Trimethylbenzene (Pseudocumene) | 169.4 |

| 1,2,3-Trimethylbenzene (Hemimellitene) | 176.1 |

Azeotropic Distillation:

Azeotropic distillation is a key technique used to separate 1,2,3-trimethylbenzene from its isomers, particularly the close-boiling 1,2,4-trimethylbenzene. An entrainer is added to the mixture, which forms an azeotrope with one or more of the components, thereby altering their relative volatilities and facilitating separation.

Experimental Protocol: Azeotropic Distillation

-

Entrainer Selection: A suitable entrainer is selected. n-Propanol is a commonly cited entrainer for this separation.

-

Distillation Column Setup: A multi-stage distillation column is used. The C9 fraction is fed into the column, and the entrainer is introduced at an appropriate stage.

-

Distillation: The column is operated under conditions that allow the azeotrope of the entrainer and one of the isomers (e.g., 1,2,4-trimethylbenzene) to be removed as the overhead product.

-

Product Recovery: The desired 1,2,3-trimethylbenzene, having a higher boiling point, is collected from the bottom of the column.

-

Entrainer Recovery: The entrainer is subsequently separated from the overhead product and recycled back into the process.

Visualization of Processes

// Nodes Xylenes [label="Xylenes (e.g., o-xylene)"]; Toluene [label="Toluene"]; Methylation [label="Friedel-Crafts\nMethylation", shape=ellipse, fillcolor="#FBBC05"]; Isomerization [label="Isomerization", shape=ellipse, fillcolor="#FBBC05"]; Pentadiene [label="1,3-Pentadiene"]; Crotonaldehyde [label="Crotonaldehyde"]; DielsAlder [label="Diels-Alder & Subsequent Steps", shape=ellipse, fillcolor="#FBBC05"]; TMB_123 [label="1,2,3-Trimethylbenzene", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Xylenes -> Methylation [label="+ CH₃Cl / AlCl₃"]; Toluene -> Methylation [label="+ CH₃Cl / AlCl₃"]; Methylation -> TMB_123; "1,2,4-TMB" [label="1,2,4-Trimethylbenzene"]; "1,3,5-TMB" [label="1,3,5-Trimethylbenzene"]; "1,2,4-TMB" -> Isomerization [label="Zeolite Catalyst"]; "1,3,5-TMB" -> Isomerization [label="Zeolite Catalyst"]; Isomerization -> TMB_123; {Pentadiene, Crotonaldehyde} -> DielsAlder; DielsAlder -> TMB_123; } .dot Caption: Key laboratory synthesis routes to 1,2,3-Trimethylbenzene.

// Nodes CrudeOil [label="Crude Oil"]; Naphtha [label="Naphtha Fraction"]; CatalyticReforming [label="Catalytic Reforming", shape=cylinder, fillcolor="#FBBC05"]; C9Fraction [label="C9 Aromatic Fraction"]; Distillation [label="Fractional / Azeotropic\nDistillation", shape=cylinder, fillcolor="#FBBC05"]; TMB_123 [label="1,2,3-Trimethylbenzene\n(Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; OtherIsomers [label="Other Trimethylbenzene\nIsomers (e.g., 1,2,4-TMB)"]; Recycle [label="Recycle / Further Processing", shape=ellipse, style=dashed];

// Edges CrudeOil -> Naphtha [label="Distillation"]; Naphtha -> CatalyticReforming; CatalyticReforming -> C9Fraction; C9Fraction -> Distillation; Distillation -> TMB_123 [label="Bottoms"]; Distillation -> OtherIsomers [label="Overhead"]; OtherIsomers -> Recycle; } .dot Caption: Simplified workflow for the industrial production of 1,2,3-Trimethylbenzene.

Conclusion

The synthesis and industrial production of 1,2,3-trimethylbenzene are well-established processes, each with its own set of advantages and challenges. For laboratory-scale synthesis, Friedel-Crafts alkylation and the multi-step synthesis from diene and aldehyde precursors offer viable routes, although they may require careful optimization to achieve high selectivity and yield. On an industrial scale, the isolation from C9 aromatic fractions remains the most economically feasible method, relying on advanced separation techniques like azeotropic distillation to achieve the desired purity. This guide has provided a detailed overview of these core methodologies, offering valuable insights and practical protocols for professionals in the field. Further research into more selective and efficient catalytic systems for both synthesis and isomerization could lead to more sustainable and cost-effective production of this important chemical intermediate.

References

The Occurrence of 1,2,3-Trimethylbenzene in Petroleum and Coal Tar: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon that naturally occurs in complex mixtures of organic compounds such as petroleum and coal tar.[1] As a component of the C9 aromatic fraction, it is found alongside its isomers, 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).[2][3] The presence and concentration of 1,2,3-trimethylbenzene are of significant interest to researchers in the petrochemical industry, environmental science, and drug development due to its potential as a chemical intermediate and its environmental and toxicological implications. This technical guide provides a comprehensive overview of the natural occurrence of 1,2,3-trimethylbenzene in petroleum and coal tar, detailing its quantitative analysis, experimental protocols for its determination, and its formation pathways.

Natural Occurrence and Concentration

1,2,3-Trimethylbenzene is a constituent of crude oil and its refined products, as well as a component of coal tar, which is a by-product of coal coking.[4] In petroleum, it is primarily found in the light aromatic naphtha stream, which is a distillation fraction with a boiling range of approximately 160°C to 175°C.[2] The C9 aromatic fraction, in general, constitutes a significant portion of gasoline, though the relative abundance of each trimethylbenzene isomer can vary.[5]

Quantitative Data in Petroleum and Petroleum Products

The concentration of 1,2,3-trimethylbenzene can vary depending on the source of the crude oil and the refining processes employed. While specific data for 1,2,3-trimethylbenzene is less abundant than for its more common isomer, 1,2,4-trimethylbenzene, some quantitative information is available.

| Sample Type | 1,2,3-Trimethylbenzene Concentration | Reference |

| Unleaded Gasoline (Water-Soluble Fraction) | 1.219 mg/L | [6] |

| Kerosene (Water-Soluble Fraction) | 0.405 mg/L | [6] |

| Diesel Fuel (Water-Soluble Fraction) | 0.118 mg/L | [6] |

| No. 2 Fuel Oil | 0.22 mg/L | [6] |

| Diesel Fuel | 0.09 mg/L | [6] |

| Military Jet Fuel JP-4 | 0.19 mg/L | [6] |

| Essential Oils | 5.66% | [7] |

Quantitative Data in Coal Tar

Coal tar is a complex mixture of polycyclic aromatic hydrocarbons (PAHs), phenols, and other aromatic compounds. The composition of coal tar, including the concentration of 1,2,3-trimethylbenzene, is dependent on the type of coal and the carbonization process. During the distillation of coal tar, 1,2,3-trimethylbenzene is found in the fraction with a boiling range below 200°C, which also contains benzene, toluene, xylenes, and other light aromatic compounds.[8]

| Sample Type | Component | Concentration | Reference |

| Coal Tar Wide Fraction | Aromatics | >3% | [9] |

| Coal Tar | Toluene in Aromatics Group | ~10.64% | [10] |

| Coal Tar | Naphthalene and derivatives | >10% | [10] |

Formation Pathways

The formation of 1,2,3-trimethylbenzene in geological and industrial processes is a complex series of reactions involving the transformation of organic matter.

Geochemical Formation in Petroleum

During the process of catagenesis, complex organic matter (kerogen) in source rocks is thermally cracked to form petroleum. The formation of aromatic hydrocarbons, including trimethylbenzenes, is a result of these thermal degradation and rearrangement reactions. While specific pathways for 1,2,3-trimethylbenzene are not extensively detailed, the general understanding involves the cyclization and aromatization of aliphatic precursors, as well as the alkylation and isomerization of other aromatic compounds. The migration of hydrocarbons through carbonate formations can be traced using geochemical parameters of crude oil and hydrocarbon inclusions.[11]

Caption: Simplified geochemical formation pathway of trimethylbenzenes in petroleum.

Industrial Formation in Coal Tar

In the industrial production of coke from coal, the volatile components are collected as coal tar. The high temperatures of the coking process lead to the pyrolysis of the coal's organic structure, resulting in the formation of a wide range of aromatic compounds. The formation of 1,2,3-trimethylbenzene and other light aromatics occurs through the thermal cleavage of alkyl chains from larger aromatic structures and subsequent rearrangement and alkylation reactions. The pyrolysis of coal releases long-chain polymethylene groups that decompose to form light olefins, which can then participate in the formation of aromatic rings.[12]

Experimental Protocols for Analysis

The quantitative analysis of 1,2,3-trimethylbenzene in complex matrices like petroleum and coal tar requires sophisticated analytical techniques, primarily gas chromatography coupled with mass spectrometry (GC-MS).

Sample Preparation: Extraction and Fractionation

Due to the complexity of petroleum and coal tar, a preliminary separation of the aromatic fraction is often necessary to reduce matrix interference and improve analytical accuracy.

Solid-Phase Extraction (SPE) of Aromatic Hydrocarbons from Crude Oil:

-

Column Conditioning: A silica-based SPE cartridge is conditioned by passing a non-polar solvent, such as n-hexane, through it.[13][14]

-

Sample Loading: A diluted solution of the crude oil in a non-polar solvent is loaded onto the SPE cartridge.[13]

-

Elution of Saturates: The saturated hydrocarbon fraction is eluted from the column using a non-polar solvent like n-hexane.[13]

-

Elution of Aromatics: The aromatic fraction, containing 1,2,3-trimethylbenzene, is then eluted using a more polar solvent, such as dichloromethane or a mixture of hexane and dichloromethane.[13][14]

-

Solvent Evaporation: The collected aromatic fraction is carefully concentrated by evaporating the solvent under a gentle stream of nitrogen.[15]

References

- 1. 1,2,3-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 2. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 3. oehha.ca.gov [oehha.ca.gov]

- 4. Showing Compound 1,2,3-Trimethylbenzene (FDB005814) - FooDB [foodb.ca]

- 5. projects.itrcweb.org [projects.itrcweb.org]

- 6. 1,2,3-Trimethylbenzene | 526-73-8 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chembk.com [chembk.com]

- 9. seas.ucla.edu [seas.ucla.edu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchers.mq.edu.au [researchers.mq.edu.au]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. peerj.com [peerj.com]

- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]

An In-depth Toxicological Profile of 1,2,3-Trimethylbenzene and its Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylbenzenes (TMBs) are a group of aromatic hydrocarbons with the chemical formula C₉H₁₂. They exist as three isomers: 1,2,3-trimethylbenzene (hemimellitene), 1,2,4-trimethylbenzene (pseudocumene), and 1,3,5-trimethylbenzene (mesitylene).[1] These compounds are significant components of petroleum distillates and are widely used as industrial solvents in products such as paints, coatings, and cleaning agents. Due to their prevalence in occupational and environmental settings, a thorough understanding of their toxicological profiles is essential for risk assessment and the development of safety guidelines. This technical guide provides a comprehensive overview of the toxicology of 1,2,3-trimethylbenzene and its isomers, with a focus on quantitative data, detailed experimental methodologies, and the underlying metabolic and toxicological pathways.

Quantitative Toxicological Data

The toxicological effects of trimethylbenzene isomers have been evaluated in various studies, yielding quantitative data on their potential to cause harm. The following table summarizes key toxicity values for the three isomers, providing a basis for comparative analysis.

| Isomer | Test Species | Route of Exposure | Toxicity Endpoint | Value | Reference |

| 1,2,3-TMB | Rat (Wistar) | Inhalation | Subchronic NOAEL (Neurotoxicity) | 25 ppm (123 mg/m³) | [2][3] |

| Rat (Wistar) | Inhalation | Subchronic LOAEL (Neurotoxicity) | 100 ppm (492 mg/m³) | [2][3] | |

| Rat (Wistar) | Inhalation | Subchronic LOAEL (Hematological effects) | 250 ppm (1230 mg/m³) | [4] | |

| Rat (Wistar) | Inhalation | Acute EC50 (Rotarod performance) | 768 ppm | [2] | |

| Mouse (Balb/c) | Inhalation | RD50 (Respiratory Irritation) | 541 ppm | [5] | |

| Mouse (Imp:Balb/c) | Intraperitoneal | SCE Induction (Genotoxicity) | 730, 1470, 2200 mg/kg | [6] | |

| 1,2,4-TMB | Rat (Wistar) | Inhalation | Subchronic NOAEL (Neurotoxicity) | 25 ppm (123 mg/m³) | [7] |

| Rat (Wistar) | Inhalation | Subchronic LOAEL (Neurotoxicity) | 100 ppm (492 mg/m³) | [7] | |

| Rat (Wistar) | Inhalation | Acute EC50 (Rotarod performance) | 954 ppm | [2] | |

| Mouse (Balb/c) | Inhalation | RD50 (Respiratory Irritation) | 578 ppm | [5] | |

| Mouse (Imp:Balb/c) | Intraperitoneal | SCE Induction (Genotoxicity) | 900, 1800, 2700 mg/kg | [6] | |

| 1,3,5-TMB | Rat (Wistar) | Inhalation | Subchronic NOAEL (Neurotoxicity) | 25 ppm (123 mg/m³) | |

| Rat (Wistar) | Inhalation | Subchronic LOAEL (Neurotoxicity) | 100 ppm (492 mg/m³) | ||

| Rat (Wistar) | Inhalation | Acute EC50 (Rotarod performance) | 963 ppm | [2] | |

| Mouse (Balb/c) | Inhalation | RD50 (Respiratory Irritation) | 519 ppm | [5] | |

| Mouse (Imp:Balb/c) | Intraperitoneal | SCE Induction (Genotoxicity) | 1800, 2700 mg/kg | [6] |

NOAEL: No-Observed-Adverse-Effect Level; LOAEL: Lowest-Observed-Adverse-Effect Level; EC50: Half maximal effective concentration; RD50: Concentration that reduces the respiratory rate by 50%; SCE: Sister Chromatid Exchange.

Metabolic Pathway of 1,2,3-Trimethylbenzene

The primary metabolic pathway for 1,2,3-trimethylbenzene involves the oxidation of one of the methyl groups, leading to the formation of dimethylbenzoic acids. These acids are then conjugated, primarily with glycine, and excreted in the urine.

Caption: Metabolic pathway of 1,2,3-Trimethylbenzene.

Experimental Protocols

This section details the methodologies employed in key toxicological studies of 1,2,3-trimethylbenzene and its isomers, providing a framework for understanding and replicating the research.

Subchronic Inhalation Toxicity Study (Korsak et al., 2000)[5]

-

Objective: To evaluate the systemic toxicity of 1,2,3-trimethylbenzene following subchronic inhalation exposure in rats.

-

Test Animals: Male and female Wistar rats.

-

Exposure Protocol:

-

Animals were exposed to 1,2,3-trimethylbenzene vapor at concentrations of 0 (control), 123, 492, or 1230 mg/m³ (approximately 0, 25, 100, and 250 ppm).

-

Exposures were conducted in dynamic inhalation chambers for 6 hours per day, 5 days per week, for 3 months.

-

Vapor concentrations were generated by heating the liquid compound and diluting it with filtered air. Chamber concentrations were monitored by gas chromatography.

-

-

Endpoints Evaluated:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Hematology: At termination, blood samples were collected for analysis of red and white blood cell counts, hemoglobin, hematocrit, and differential leukocyte counts.

-

Clinical Chemistry: Serum was analyzed for markers of liver function (e.g., alanine aminotransferase, aspartate aminotransferase, sorbitol dehydrogenase) and kidney function.

-

Organ Weights: Absolute and relative weights of major organs were recorded at necropsy.

-

Histopathology: Tissues from major organs were preserved, processed, and examined microscopically for pathological changes.

-

Neurotoxicity Studies (Korsak and Rydzyński, 1996; Gralewicz et al., 1997; Wiaderna et al., 1998)[3][8]

-

Objective: To assess the neurotoxic effects of trimethylbenzene isomers following acute and subchronic inhalation exposure in rats.

-

Test Animals: Male Wistar rats.

-

Exposure Protocol:

-

Neurobehavioral Assessments:

-

Rotarod Performance: To assess motor coordination, rats were placed on a rotating rod (e.g., 7 cm in diameter, rotating at 10 rpm), and the latency to fall was recorded.

-

Pain Sensitivity (Hot Plate Test): To evaluate analgesic effects, rats were placed on a heated surface (e.g., 55 ± 0.5 °C), and the latency to a nociceptive response (e.g., paw licking or jumping) was measured.

-

Open Field Activity: Spontaneous locomotor activity, rearing, and grooming were observed in a novel open-field arena.

-

Passive and Active Avoidance Tests: To assess learning and memory.

-

Caption: General workflow for in vivo toxicity studies.

Genotoxicity Assays (Janik-Spiechowicz et al., 1998)[7]

-

Objective: To evaluate the genotoxic potential of the three trimethylbenzene isomers.

-

In Vitro Assay: Ames Test

-

Test System: Salmonella typhimurium strains TA97a, TA98, TA100, and TA102.

-

Methodology: The bacterial strains were exposed to various concentrations of each TMB isomer in the presence and absence of a mammalian metabolic activation system (S9 mix from rat liver). The number of revertant colonies was counted to assess mutagenicity.

-

-

In Vivo Assays:

-

Test Animals: Male Imp:Balb/c mice.

-

Micronucleus Test: Mice were administered the test compounds via intraperitoneal injection. Bone marrow was collected, and polychromatic erythrocytes were scored for the presence of micronuclei, an indicator of chromosomal damage.

-

Sister Chromatid Exchange (SCE) Assay: Following intraperitoneal administration of the TMB isomers, bone marrow cells were collected and cultured. Chromosomes were differentially stained to visualize and quantify the frequency of sister chromatid exchanges, a sensitive indicator of genotoxic effects.

-

Conclusion

The toxicological profile of 1,2,3-trimethylbenzene and its isomers is characterized primarily by neurotoxic and respiratory effects, with some evidence of hematological and hepatic alterations at higher concentrations. 1,2,3-trimethylbenzene appears to be slightly more potent in inducing neurobehavioral changes in acute and subchronic studies compared to its isomers. Genotoxicity studies indicate a potential for cytogenetic effects, particularly with 1,2,3-trimethylbenzene showing some mutagenic activity in vitro. The detailed experimental protocols provided in this guide offer a foundation for the critical evaluation of existing data and the design of future toxicological investigations. A comprehensive understanding of the dose-response relationships and mechanisms of toxicity is crucial for establishing safe exposure limits and protecting human health.

References

- 1. health.state.mn.us [health.state.mn.us]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. Subchronic inhalation toxicity of 1,2,3-trimethylbenzene (hemimellitene) in rats. | Chemsrc [chemsrc.com]

- 5. Trimethylbenzenes - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate and Degradation of 1,2,3-Trimethylbenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trimethylbenzene, also known as hemimellitene, is an aromatic hydrocarbon that is a component of crude oil and various refined petroleum products. Its presence in the environment is primarily due to anthropogenic activities, raising concerns about its fate and potential impact on ecosystems. This technical guide provides a comprehensive overview of the environmental distribution and degradation of 1,2,3-trimethylbenzene, with a focus on its physicochemical properties, and abiotic and biotic degradation pathways. Detailed experimental protocols for studying its degradation and quantitative data are presented to support further research and risk assessment.

Physicochemical Properties

The environmental behavior of 1,2,3-trimethylbenzene is governed by its physicochemical properties, which influence its partitioning between air, water, soil, and biota. A summary of these key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₂ | [1] |

| Molecular Weight | 120.19 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive, aromatic | [1] |

| Boiling Point | 176.1 °C | [1] |

| Melting Point | -25.4 °C | [1] |

| Water Solubility | 50 mg/L at 25°C | [1] |

| Vapor Pressure | 1.98 mm Hg at 25 °C | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 3.66 | [1] |

| Henry's Law Constant | 6.76 x 10⁻³ atm-m³/mol at 25 °C | [1] |

Environmental Fate and Transport

Due to its moderate water solubility and vapor pressure, 1,2,3-trimethylbenzene can be found in various environmental compartments. Its relatively high Henry's Law constant suggests a tendency to volatilize from water to the atmosphere. In soil and sediment, its moderate octanol-water partition coefficient indicates a potential for sorption to organic matter, which can limit its mobility in the subsurface.

Abiotic Degradation

Abiotic degradation processes, particularly photodegradation in the atmosphere, play a significant role in the natural attenuation of 1,2,3-trimethylbenzene.

Photodegradation

In the atmosphere, 1,2,3-trimethylbenzene is primarily degraded by reacting with photochemically produced hydroxyl (•OH) radicals. The rate constant for this vapor-phase reaction is approximately 3.3 x 10⁻¹¹ cm³/molecule-sec at 25 °C. This corresponds to an atmospheric half-life of about 11.6 hours, assuming an average atmospheric hydroxyl radical concentration of 5 x 10⁵ radicals/cm³. Reaction with nitrate radicals during nighttime also contributes to its atmospheric degradation, albeit at a slower rate. Direct photolysis is not considered a significant degradation pathway as 1,2,3-trimethylbenzene does not absorb light at wavelengths greater than 290 nm.

Hydrolysis

1,2,3-Trimethylbenzene does not contain any functional groups that are susceptible to hydrolysis under normal environmental conditions. Therefore, hydrolysis is not a significant environmental fate process for this compound.

Biotic Degradation

The microbial degradation of 1,2,3-trimethylbenzene is a key process for its removal from contaminated soil and groundwater. It can be degraded under both aerobic and anaerobic conditions, although the rates and pathways differ. The vicinal arrangement of the three methyl groups on the aromatic ring of 1,2,3-trimethylbenzene makes it generally more resistant to biodegradation compared to its isomers, 1,2,4- and 1,3,5-trimethylbenzene. This recalcitrance is attributed to the steric hindrance posed by the adjacent methyl groups, which can impede enzymatic attack.

Aerobic Biodegradation

Under aerobic conditions, microorganisms utilize oxygen as the terminal electron acceptor to metabolize 1,2,3-trimethylbenzene. The initial step in the aerobic degradation pathway typically involves the oxidation of a methyl group or the aromatic ring by monooxygenase or dioxygenase enzymes. This leads to the formation of various intermediates, such as dimethylbenzyl alcohols and dimethylbenzoic acids, which are further metabolized through central aromatic degradation pathways, ultimately leading to mineralization to carbon dioxide and water.

Anaerobic Biodegradation

In the absence of oxygen, the biodegradation of 1,2,3-trimethylbenzene can occur under various electron-accepting conditions, including denitrifying (nitrate-reducing), sulfate-reducing, and iron-reducing conditions. Anaerobic degradation pathways are generally initiated by the addition of fumarate to one of the methyl groups, a reaction catalyzed by benzylsuccinate synthase or a similar enzyme. This initial activation step is a common mechanism for the anaerobic degradation of alkylbenzenes.

-

Denitrifying Conditions: Biodegradation of 1,2,3-trimethylbenzene under denitrifying conditions has been observed, but it is often slower and may require longer adaptation periods compared to its isomers. Studies have shown that its degradation is highly dependent on factors such as temperature and the residence time of the contaminant.

-

Sulfate-Reducing Conditions: Under sulfate-reducing conditions, the degradation of 1,2,3-trimethylbenzene can be significant, particularly at warmer temperatures (e.g., 20°C). However, at lower temperatures (e.g., 10°C), degradation may be inhibited.

-

Iron-Reducing Conditions: Significant biodegradation of 1,2,3-trimethylbenzene has been observed under iron-reducing conditions.

Quantitative Degradation Data

The following table summarizes the first-order biodegradation rate constants for 1,2,3-trimethylbenzene under different anaerobic conditions as reported in a study by Fichtner et al. (2019).

| Electron-Accepting Condition | Temperature (°C) | First-Order Biodegradation Rate Constant (k) (day⁻¹) | Reference |

| Denitrifying | 10-20 | Not consistently observed | [2] |

| Sulfate-Reducing | 20 | 0.01 - 0.11 | [2] |

| Sulfate-Reducing | 10 | No degradation observed | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the environmental fate and degradation of 1,2,3-trimethylbenzene.

Aerobic Biodegradation in a Soil Microcosm

Objective: To assess the aerobic biodegradation potential and kinetics of 1,2,3-trimethylbenzene in a specific soil.

Materials:

-

Test soil, sieved (<2 mm)

-

1,2,3-Trimethylbenzene (analytical grade)

-

Mineral salts medium (MSM)

-

Sterile deionized water

-

Serum bottles (e.g., 160 mL) with Teflon-lined septa and aluminum crimp caps

-

Gas-tight syringes

-

Gas chromatograph with a flame ionization detector (GC-FID) or mass spectrometer (GC-MS)

Procedure:

-

Microcosm Setup:

-

Add a known amount of fresh, sieved soil (e.g., 50 g dry weight equivalent) to each serum bottle.

-

Prepare a stock solution of 1,2,3-trimethylbenzene in a suitable solvent (e.g., methanol) at a high concentration.

-

Spike the soil with the 1,2,3-trimethylbenzene stock solution to achieve the desired initial concentration (e.g., 50-100 mg/kg soil). Allow the solvent to evaporate in a fume hood.

-

Adjust the soil moisture content to 50-60% of its water-holding capacity using sterile MSM.

-

Prepare sterile controls by autoclaving a subset of the soil-containing bottles on three consecutive days before spiking with the contaminant.

-

-